Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

L-Moses probe quality chemicalprobes.org
review

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: L-Moses
Cat. No.: S533399

L-Moses Probe Summary and Comparison

The table below summarizes the key characteristics of L-Moses and compares it with its main alternative,

GSK4027, based on expert reviews [1].

Feature L-Moses GSK4027 (Alternative)
Primary PCAF (KAT2B) & GCN5 (KAT2A) bromodomains PCAF/GCN5 bromodomains [1]
Target [1][2]

Potency (In Kp = 48 nM (PCAF, BROMOscan) [1] [2]; Kj = 47 Potent (specific values not

Vitro) nM (PCAF, HTRF) [1] [2] provided in reviews) [1]
Cellular IC509 =220 NM - 1.2 uM (NanoBRET, varies by Better cellular potency profile [1]
Potency construct) [1] [2]

Selectivity Highly selective across bromodomain family Greater confidence in selective

(48/48 tested) [1] [2]. Off-targets: Opioid receptors  on-target action in cells [1]
& 5-HT transporter [2].

Cellular Confirmed via NanoBRET and target pull-down Robust cellular activity [1]
Activity [1]1[2]
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Feature L-Moses GSK4027 (Alternative)

Key Cellular potency significantly weaker than Presented as the best-in-class

Limitations GSK4027; selectivity against non-bromodomain probe for PCAF/GCNS5 in one
targets less characterized [1] review [1]

Expert A useful tool for probing PCAF/GCN5 Currently represents the best

Consensus bromodomain function [1] probe for PCAF-Brd/GCNS5 [1]

Experimental Data & Validation

The quality of L-Maeses is supported by data from multiple orthogonal assays.

In Vitro Validation

L-Moses was validated through several biophysical and biochemical techniques to confirm its binding to the

target bromodomains [1] [2].

e Assay Type: BROMOscan (competitive binding assay)
e Target: PCAF bromodomain

e Result: Ky =48 nM [1] [2]

e Assay Type: HTRF binding competition assay

e Target: PCAF bromodomain

 Result: K; =47 nM [1] [2]

e Assay Type: Isothermal Titration Calorimetry (ITC)

e Target: PCAF bromodomain

e Result: Ky = 126 nM [1] [2]

Selectivity Assessment

A key strength of L-Moeses is its high selectivity within the bromodomain family.

¢ Bromodomain Panel: In a selectivity panel of 48 human bromodomains, L-Moses showed activity
only against its intended targets, PCAF and GCN5 [1] [2].
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¢ Non-Bromodomain Off-Targets: In a panel of 130 other targets (GPCRs, etc.), L-Moses showed
binding only to opioid receptors (mu, OPRL1, kappa) and the 5-HT transporter [2].

Cellular Target Engagement

The probe's ability to engage its target in a live-cell environment was confirmed using the NanoBRET assay

[1][2].

e Assay Principle: Measures displacement of a NanoLuc-tagged PCAF bromodomain from a Halo-
tagged histone H3.3 in HEK293 cells.
e Result: ICgp values ranged from 220 nM (using a truncated bromodomain) to 1.2 uM (using full-

length PCAF protein) [2].

Experimental Protocol Overview

For key experiments cited, here are the summarized methodological details.

NanoBRET Target Engagement Assay [2]

This protocol assesses cellular permeability and target binding.

e Cell Line: HEK293 cells.

o Transfection: Cells are transfected with plasmids for NanoLuc-tagged PCAF (full-length or
bromodomain construct) and Halo-tagged histone H3.3.

e Compound Treatment: Cells are treated with a titration of L-Moses.

¢ BRET Measurement: The NanoBRET signal is measured after adding the HaloTag substrate. A
decrease in signal indicates displacement of the PCAF bromodomain from histones by L-Moses.

e Data Analysis: ICg values are calculated from the concentration-response curve.

BROMOscan Selectivity Assay [1]

This standardized assay evaluates binding affinity and selectivity across a wide panel of bromodomains.

¢ Principle: A competition binding assay where L-Moses competes with a immobilized pan-
bromodomain ligand for binding to various bromodomain proteins.
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e Procedure: The target bromodomains are incubated with L-Moses and the tracer compound.
e Detection: Binding is quantified, and data is reported as a dissociation constant (Kp).

Logical Pathway of L-Moses Action

The following diagram illustrates the proposed mechanism of action for L-Moses based on the experimental

data.
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Key Considerations for Use
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e Use the Appropriate Control: The D-Moses enantiomer is recommended as a negative control to
help confirm that observed cellular phenotypes are due to specific target engagement [1] [2].

¢ Cellular Potency Awareness: Be mindful that the effective cellular concentration may be in the low
micromolar range for some full-length protein contexts [1].

¢ Target Distinction: L-Moses inhibits both PCAF and GCN5 bromodomains, making it difficult to
distinguish the specific role of each protein in a biological process [1].

The consensus from the Chemical Probes Portal is that L-Moses is a validated and useful chemical probe
[1]. However, for new studies requiring the highest confidence in cellular target engagement, the alternative

probe GSK4027 may be a more robust choice [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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